Potassium 5-oxohexyltrifluoroborate
Overview
Description
Potassium 5-oxohexyltrifluoroborate is a chemical compound with the molecular formula C6H11BF3KO. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds are particularly valued in organic synthesis due to their ability to participate in cross-coupling reactions, making them useful intermediates in the preparation of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 5-oxohexyltrifluoroborate typically involves the reaction of a boronic acid derivative with potassium fluoride in the presence of a suitable solvent. One common method is to start with 5-oxohexylboronic acid, which is then treated with potassium fluoride and a trifluoroborate source under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain analytically pure this compound .
Chemical Reactions Analysis
Types of Reactions
Potassium 5-oxohexyltrifluoroborate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: It can be reduced to form borohydrides or other reduced species.
Substitution: It participates in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The reactions are typically carried out under mild conditions to prevent decomposition of the trifluoroborate group .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of substituted boron compounds .
Scientific Research Applications
Potassium 5-oxohexyltrifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium 5-oxohexyltrifluoroborate exerts its effects involves the formation of boron-carbon bonds through nucleophilic substitution or cross-coupling reactions. The trifluoroborate group acts as a nucleophile, attacking electrophilic centers in the target molecules. This process is facilitated by the presence of a catalyst, such as palladium, which enhances the reactivity of the boron species .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to potassium 5-oxohexyltrifluoroborate include other potassium organotrifluoroborates, such as potassium phenyltrifluoroborate and potassium vinyltrifluoroborate .
Uniqueness
This compound is unique due to its specific structure, which includes a 5-oxohexyl group. This structural feature imparts distinct reactivity and stability characteristics, making it particularly useful in certain synthetic applications where other trifluoroborates may not be as effective .
Properties
IUPAC Name |
potassium;trifluoro(5-oxohexyl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BF3O.K/c1-6(11)4-2-3-5-7(8,9)10;/h2-5H2,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHXVCMYFMGFTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCCCC(=O)C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BF3KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635578 | |
Record name | Potassium trifluoro(5-oxohexyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329976-78-5 | |
Record name | Potassium trifluoro(5-oxohexyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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